molecular formula C12H14O B8266796 [(4-Pentynyloxy)methyl]benzene CAS No. 57618-47-0

[(4-Pentynyloxy)methyl]benzene

Cat. No. B8266796
CAS RN: 57618-47-0
M. Wt: 174.24 g/mol
InChI Key: DKGGHTXWRQZICB-UHFFFAOYSA-N
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Description

[(4-Pentynyloxy)methyl]benzene is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Derivatives : A study by Ono et al. (1994) explored the synthesis of 4-Aryl-5-hydroxy-(2E)-pentenoate derivatives, demonstrating the reactivity of aromatic nucleophiles with compounds similar to [(4-Pentynyloxy)methyl]benzene. This research is significant for the development of new synthetic routes in organic chemistry (Ono, Todoroki, Yamamoto, & Akita, 1994).

  • Electropolymerization of Benzene : Schneider et al. (2005) investigated the electropolymerization of benzene in an ionic liquid, contributing to the understanding of polymer synthesis and characteristics, which is relevant to materials science (Schneider, Bund, Ispas, Borissenko, Zein El Abedin, & Endres, 2005).

  • DNA Methylation Effects : Hu et al. (2014) studied the effects of benzene and its metabolites on global DNA methylation in human cells, offering insights into the mechanisms of benzene-related carcinogenicity. This is relevant for toxicology and molecular biology (Hu, Ma, Zhang, Yu, Sheng, & Fu, 2014).

  • Antimicrobial Properties : Marchese et al. (2017) reviewed the antimicrobial activity of p-Cymene, a compound structurally related to benzene, highlighting its potential in healthcare and biomedical applications (Marchese et al., 2017).

  • Molecular Engineering : Maly et al. (2007) conducted a study on engineering hydrogen-bonded molecular crystals using derivatives of hexaphenylbenzene, a compound structurally related to benzene. This research has implications in materials science and crystallography (Maly, Gagnon, Maris, & Wuest, 2007).

  • Benzene Methylation Kinetics : Mynsbrugge et al. (2012) examined the kinetics of benzene methylation by methanol over zeolite catalysts, contributing to the field of catalysis and chemical reaction engineering (Mynsbrugge et al., 2012).

properties

IUPAC Name

pent-4-ynoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h1,4-6,8-9H,3,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGGHTXWRQZICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340261
Record name Benzene, [(4-pentynyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57618-47-0
Record name Benzene, [(4-pentynyloxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a flame-dried round-bottomed flask was added NaH (2 equiv., 47.6 mmol, 1.9 g of a 60% dispersion in mineral oil). The solid was washed with hexanes (15 mL), THF (95 mL) was added and the suspension was cooled to 0° C. Pentynol (1 equiv., 23.8 mmol, 2.0 g) was added drop wise in THF (5 mL), followed by drop wise addition of BnBr (0.92 equiv., 21.9 mmol, 2.60 mL). The reaction was warmed to ambient temperature over 16 h, quenched with saturated aqueous NH4Cl (25 mL), and diluted with water (20 mL). The organic layer was extracted with EtOAc (2×40 mL), washed with brine (40 mL) and dried with Na2SO4. Product isolation was achieved by concentration in vacuo and purification by flash column chromatography to afford ((pent-4-yn-1-yloxy)methyl)benzene (3.60 g, 20.7 mmol, 94%). TLC Rf=0.41 (5% EtOAc/Hex); 1HNMR (300 MHz): δ 7.29-7.44 (5H), 4.55 (s, 2H), 3.61 (t, 2H, J=6.2 Hz), 2.36 (td, 2H, J=7.1, 2.6 Hz), 1.97 (t, 1H, J=2.6 Hz), 1.81-1.93 (m, 2H). 13CNMR (75 MHz): δ 138.5, 128.4, 127.63, 127.58, 84.0, 73.0, 68.7, 68.5, 28.7, 15.3.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Pentynol
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

15 ml of 4-pentin-1-ol is added in drops at 0° C. to a suspension of 17.4 g of sodium hydride (55%) in 200 ml of DMF, and it is stirred for 1 hour at 0° C. Then, 30 ml of benzyl bromide is added in drops at this temperature, and it is stirred for another 2 hours at 0° C. Then, the reaction is carefully neutralized with 1N hydrochloric acid. The phase separation is carried out between diethyl ether and water, and the aqueous phase is extracted several times with diethyl ether. The combined organic phases are washed with water, saturated sodium bicarbonate solution and saturated sodium chloride solution, dried on magnesium sulfate and concentrated by evaporation. The residue is distilled in an oil pump vacuum, and 22.7 g of 5-benzyloxypent-1-ine is obtained as a colorless oil.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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